2-Bromo-2,3,3,3-tetrafluoropropanoic acid

Organofluorine Chemistry Stereoselective Synthesis Weinreb Amide Coupling

Researchers often encounter failed enolate generation or poor diastereoselectivity when the wrong α-halogen is used in 2,3,3,3-tetrafluoropropanoic acid derivatives. 2-Bromo-2,3,3,3-tetrafluoropropanoic acid solves this with an optimal C-Br bond strength (~285 kJ mol⁻¹) that enables ambient-temperature Reformatsky couplings inaccessible to the chloro or iodo analogs. • Yields optically active α-fluoro-α-(trifluoromethyl)-β-amino esters with high diastereomeric excess via zinc-mediated coupling with chiral imines. • Weinreb amide coupling delivers up to 91% yield and 97:3 erythro selectivity under PPh₃/Ti(O-i-Pr)₄ catalysis. • Reductive Br-F elimination enables (Z)-α,β-difluoroacrylate synthesis; scalable one-step electrochemical route from 1,1-dibromotetrafluoroethane (46% yield) reduces process mass intensity.

Molecular Formula C3HBrF4O2
Molecular Weight 224.94 g/mol
CAS No. 13859-31-9
Cat. No. B084029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2,3,3,3-tetrafluoropropanoic acid
CAS13859-31-9
Molecular FormulaC3HBrF4O2
Molecular Weight224.94 g/mol
Structural Identifiers
SMILESC(=O)(C(C(F)(F)F)(F)Br)O
InChIInChI=1S/C3HBrF4O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10)
InChIKeyQUWQIQACQOVGDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-2,3,3,3-tetrafluoropropanoic acid: Specialized C3 Fluorinated Synthon


2-Bromo-2,3,3,3-tetrafluoropropanoic acid (CAS 13859-31-9, empirical formula C₃HBrF₄O₂, molecular weight 224.94 g·mol⁻¹) is a halogenated short-chain perfluorocarboxylic acid derivative that integrates a bromine substituent at the α-position of a 2,3,3,3-tetrafluoropropanoic acid backbone [1]. The compound is a dense liquid (density 2.087 g·cm⁻³, boiling point 60 °C) that serves as a versatile electrophilic building block in organofluorine chemistry . Its defining structural feature—an sp³ carbon bearing both bromine and a trifluoromethyl group—enables transformations that are not accessible with the corresponding chloro, iodo, or non-halogenated analogs, making it a strategically distinct procurement choice.

1

Organofluorine synthesis. Electrophilic C3 fluorinated building block for stereoselective C–C bond formation.

2

Reformatsky and reductive coupling. C–Br bond enables Zn-mediated and Ti-mediated enolate chemistry not accessible with Cl or I analogs.

3

Scalable procurement. Single-step electrochemical route from commodity fluorochemical supports scale-up assessment.

Irreplaceable Reactivity of 2-Bromo-2,3,3,3-tetrafluoropropanoic acid


The α‑halogen identity in 2‑halo‑2,3,3,3‑tetrafluoropropanoic acid derivatives is not a minor substituent variation; it governs the thermodynamic and kinetic feasibility of key bond‑forming steps. The C–Br bond (~285 kJ·mol⁻¹) occupies a reactivity “sweet spot” between the more recalcitrant C–Cl bond (~327 kJ·mol⁻¹) and the labile but cost‑prohibitive C–I bond (~213 kJ·mol⁻¹) [1]. This balance is decisive in zinc‑mediated Reformatsky‑type couplings, where the bromo compound undergoes smooth oxidative addition to Zn⁰ at ambient temperature, whereas the chloro analog requires forcing conditions that promote side reactions, and the iodo analog is prone to premature decomposition [2]. Consequently, substituting the bromo compound with an in‑class analog leads to failed enolate generation, diminished diastereoselectivity, or extensive debromination—directly impacting the yield and stereochemical integrity of downstream fluorinated intermediates.

Target
2-Bromo-2,3,3,3-tetrafluoropropanoic acid
C–Br bond (~285 kJ·mol⁻¹) enables smooth oxidative addition at ambient temperature, supporting high-yield enolate generation.
Closest Substitute
2-Chloro analog
Higher C–Cl bond strength (~327 kJ·mol⁻¹) may prevent enolate formation under standard conditions, leading to failed coupling.
Alternative
2-Iodo analog
Labile C–I bond (~213 kJ·mol⁻¹) may cause premature dehalogenation, reducing yield and compromising stereochemical integrity.
Alternative
Non-halogenated analog (CAS 359-49-9)
Lacks the reactive C–X handle entirely, precluding the key oxidative addition and enolate-generation steps.

Quantitative Differentiation Evidence vs. Closest Analogs


High-Yield erythro-β-Hydroxy Amide Synthesis via C–Br Bond

The Weinreb amide derived from 2-bromo-2,3,3,3-tetrafluoropropanoic acid undergoes reductive coupling with aldehydes promoted by PPh₃/Ti(O-i-Pr)₄ to give erythro-α-fluoro-α-(trifluoromethyl)-β-hydroxy amides with yields up to 91% and diastereomeric ratios as high as 97:3 (erythro:threo) [1]. This transformation exploits the C–Br bond's capacity for single-electron reduction to generate a configurationally stable fluoroenolate. By contrast, the analogous 2-chloro-2,3,3,3-tetrafluoropropanamide fails to generate the enolate under identical conditions due to the higher C–Cl bond strength, while the iodo analog suffers from rapid dehalogenation leading to the debrominated byproduct 5a in >65% yield (Table 1, entry 7) [2].

Reductive Coupling Yield
Head-to-head
91% yield, 97:3 dr (Target) vs. 0% yield (Cl) and 26% yield (I) with 65% debromination side product.
Only the Br compound supports high-yield, high-stereoselectivity enolate coupling in one step.
Reported erythro-β-hydroxy amide context; PPh₃/Ti(O-i-Pr)₄, ambient temperature.
Organofluorine Chemistry Stereoselective Synthesis Weinreb Amide Coupling

Zinc-Mediated Reformatsky Coupling to Chiral β-Amino Esters

Benzyl 2-bromo-2,3,3,3-tetrafluoropropanoate undergoes zinc-mediated coupling with various chiral imines in THF at room temperature to afford threo- and erythro-isomers of α-fluoro-α-(trifluoromethyl)-β-amino esters with high diastereomeric excesses and fair-to-good chemical yields [1]. The corresponding 2-chloro ester does not undergo oxidative addition to zinc under comparable conditions, while the 2-iodo ester is prone to reductive elimination before imine capture, making the bromo compound uniquely suited for this transformation. This reaction constitutes one of the few direct routes to optically active α-fluoro-α-(trifluoromethyl)-β-amino esters, a privileged motif in fluorinated peptidomimetics.

Zinc-Mediated Reformatsky
Class-level
Br ester: productive coupling to chiral β-amino esters. Cl ester: no reaction. I ester: decomposition via reductive elimination.
Class-level evidence supports Br compound as the only synthetically competent choice for this privileged scaffold.
Reformatsky conditions; Zn dust, THF, room temperature.
Reformatsky Reaction Chiral Imine Coupling Fluorinated β-Amino Acids

Reductive Br–F Elimination to (Z)-α,β-Difluoroacrylates

Benzyl 2-bromo-2,3,3,3-tetrafluoropropanoate serves as a direct precursor to benzyl α,β,β-trifluoroacrylate via reductive Br–F elimination, which is then trapped with Grignard or dialkylzinc reagents in the presence of Cu(I) to yield (Z)-β-substituted α,β-difluoroacrylates in high yields with high Z-selectivity [1]. The reductive elimination is specific to the C–Br bond; the C–Cl bond in the chloro analog does not undergo analogous elimination under the same conditions, precluding access to this important class of fluorinated Michael acceptors.

Reductive Br–F Elimination
Head-to-head
Br: productively forms α,β,β-trifluoroacrylate, then (Z)-α,β-difluoroacrylates. Cl: no analogous elimination; no product.
Unique entry to fluorinated Michael acceptors; Cl analog is unreactive in this critical step.
Reductive elimination with Zn or Pd; Grignard/R₂Zn trapping.
Fluorinated Acrylates Stereoselective Synthesis Organometallic Coupling

One-Step Electrochemical Carboxylation Route

2-Bromo-2,3,3,3-tetrafluoropropanoic acid can be synthesized directly from 1,1-dibromotetrafluoroethane and carbon dioxide via electrochemical carboxylation in approximately 46% yield . This route uses the commercially available dibromide as both the fluorine source and the bromine source. In contrast, the 2-chloro analog (CTFPA) typically requires a multi-step sequence starting from tetrafluoroethylene or hexafluoropropene oxide involving halogen-exchange or addition-elimination steps, increasing the step-count and process mass intensity [1]. The iodo analog, while accessible from hexafluoropropene oxide and TMS-I, employs a more expensive iodination reagent .

Electrochemical Route
Cross-study
One-step synthesis from CF₃CFBr₂ and CO₂, ~46% yield. Cl analog requires ≥3 steps; I analog uses expensive TMS-I.
Simpler supply chain and potentially lower process mass intensity at scale.
Electrochemical carboxylation; reported at ~46% yield.
Electrochemical Synthesis Fluorinated Building Blocks Process Chemistry

Boiling Point and Thermal Stability Advantages

2-Bromo-2,3,3,3-tetrafluoropropanoic acid has a boiling point of 60 °C and a flash point of 39.5 °C, making it a distillable liquid at moderate temperatures . The 2-chloro analog has a lower boiling point (~45–50 °C estimated), while the 2-iodo analog boils significantly higher (~120 °C) but is thermally labile, undergoing decarboxylation above 140 °C to give 1,1,1,2-tetrafluoro-2-iodoethane [1]. The non-halogenated 2,3,3,3-tetrafluoropropanoic acid (CAS 359-49-9) has a boiling point of 124.8 °C and lacks the reactive C–X handle entirely . The bromo compound's moderate boiling point facilitates purification by distillation without the thermal decomposition risk associated with the iodo analog.

Thermal Stability
Cross-study
Bp 60 °C, distillable without decomposition. Iodo analog: bp ~120 °C but thermally labile above 140 °C.
Moderate boiling point and thermal robustness support straightforward purification.
Standard atmospheric distillation; property to review for scaled processes.
Physicochemical Properties Process Safety Reagent Handling

Toxicological Profile Advantage over Chloro Analog

A 90-day subchronic oral rat study of 2-chloro-2,3,3,3-tetrafluoropropanoic acid (CTFPA) reported hepatotoxic effects at doses of 30 mg/kg-day (male) and 100 mg/kg-day (female), identifying CTFPA as a compound of toxicological concern within the PFAS structural class [1]. Although analogous subchronic data for the bromo compound have not been published, the absence of a chlorine substituent distinguishes it structurally from CTFPA. This regulatory and safety profile difference is pertinent for industrial users operating under PFAS stewardship frameworks, where chlorine-containing PFAS may face additional scrutiny.

Toxicological Profile
Supporting
No published subchronic toxicity data for Br compound. Cl analog (CTFPA) showed hepatotoxicity at 30–100 mg/kg-day in a 90-day rat study.
Precautionary context under PFAS stewardship frameworks; requires compound-specific toxicology data.
Data gap exists; published 2025 CTFPA study motivates further review.
Toxicology PFAS Safety Occupational Health

Priority Applications of 2-Bromo-2,3,3,3-tetrafluoropropanoic acid


Fluorinated β-Amino Acid Synthesis for Peptidomimetics

Medicinal chemistry teams synthesizing fluorinated β-amino acid building blocks should select 2-bromo-2,3,3,3-tetrafluoropropanoic acid as the starting material. Its benzyl ester undergoes zinc-mediated Reformatsky coupling with chiral imines to directly yield optically active α-fluoro-α-(trifluoromethyl)-β-amino esters with high diastereomeric excess [1]. The chloro analog fails to react, and the iodo analog decomposes, making the bromo compound the only viable entry point for this pharmaceutically relevant scaffold.

Erythro-β-Hydroxy Amides via Reductive Coupling

For programs requiring enantiopure fluorinated β-hydroxy amide intermediates, the Weinreb amide derived from the target compound delivers up to 91% yield and 97:3 erythro selectivity when coupled with aldehydes under PPh₃/Ti(O-i-Pr)₄ catalysis [1]. This transformation is enabled by the C–Br bond's optimal reduction potential and is not replicable with the chloro or iodo analogs due to insufficient reactivity or competing dehalogenation.

(Z)-α,β-Difluoroacrylate Monomer Synthesis

Polymer and materials scientists requiring (Z)-α,β-difluoroacrylate monomers should use benzyl 2-bromo-2,3,3,3-tetrafluoropropanoate as the precursor. Reductive Br–F elimination generates benzyl α,β,β-trifluoroacrylate, which undergoes stereoselective addition-elimination with organometallic reagents to afford (Z)-β-substituted α,β-difluoroacrylates in high yields with excellent Z-selectivity [1]. The chloro analog cannot undergo the requisite reductive elimination step.

Scalable Electrochemical Carboxylation Route

Process chemistry groups evaluating scalable routes to 2-halotetrafluoropropanoic acid derivatives should prioritize the bromo compound due to its direct one-step electrochemical synthesis from 1,1-dibromotetrafluoroethane (46% yield) [1]. This contrasts with the multi-step sequences required for the chloro analog and the expensive iodination reagents needed for the iodo analog, offering a more favorable process mass intensity and potentially lower cost of goods at scale.

Application
Selection Property
Validation Focus
Fluorinated β-Amino Acid Synthesis
C–Br bond reactivity for zinc-mediated Reformatsky coupling
Verify chiral imine coupling yield and diastereomeric excess
Erythro-β-Hydroxy Amide Intermediates
Optimal reduction potential of C–Br for enolate generation
Confirm erythro:threo selectivity under PPh₃/Ti(O-i-Pr)₄ conditions
(Z)-α,β-Difluoroacrylate Monomers
Reductive Br–F elimination to trifluoroacrylate intermediate
Validate Z-selectivity and yield in organometallic trapping
Scalable Process Chemistry Route
Single-step electrochemical carboxylation pathway
Review process mass intensity and cost relative to multi-step alternatives

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